molecular formula C10H9NO2 B080649 5-Methyl-1H-indole-3-carboxylic acid CAS No. 10242-02-1

5-Methyl-1H-indole-3-carboxylic acid

Cat. No. B080649
CAS RN: 10242-02-1
M. Wt: 175.18 g/mol
InChI Key: TZNAHYKFVSHGDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 5-Methyl-1H-indole-3-carboxylic acid, involves several chemical reactions. For example, the Dieckmann cyclization has been used to produce various indole-2-carboxylic acids and esters, demonstrating the versatility of synthetic routes in creating indole derivatives (Unangst et al., 1987). Moreover, the Ullmann reaction has facilitated the conversion of 1H-indoles to 1-phenylindoles, illustrating the synthetic adaptability for modifying the indole core structure.

Molecular Structure Analysis

The molecular structure of indole derivatives has been extensively studied using various spectroscopic techniques. For instance, the crystal structure analysis of 3-Carboxymethyl-1H-indole-4-carboxylic acid revealed the orientation of carboxyl groups in relation to the indole ring, highlighting the impact of substituents on molecular conformation (Mao, 2011).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For example, the aza-Friedel-Crafts reactions facilitated the synthesis of 3-substituted indoles, showcasing the chemical reactivity of indole carboxylic acids in water (Shirakawa & Kobayashi, 2006). This demonstrates the potential for synthesizing biologically relevant indole derivatives through environmentally friendly methods.

Scientific Research Applications

Synthesis and Activity in Medicinal Chemistry

5-Methyl-1H-indole-3-carboxylic acid is significant in the field of medicinal chemistry for the synthesis of compounds with potential therapeutic applications. For example, a series of derivatives synthesized from 5-Methyl-1H-indole-3-carboxylic acid demonstrated notable anti-inflammatory and analgesic activities. These compounds showed comparable or greater potency than traditional drugs like indomethacin in both acute and chronic animal models (Muchowski et al., 1985). Additionally, derivatives of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, which can be considered structurally related, have also been synthesized and demonstrated significant inhibition against carrageenan-induced rat paw edema, indicating potential anti-inflammatory properties (Rabea et al., 2006).

Neuropharmacological Research

In neuropharmacology, MDL 105,519, a derivative of 1H-indole-3-carboxylic acid, has been characterized as a potent and selective inhibitor of glycine binding to the NMDA receptor, showing potential in modulating NMDA-dependent responses and exhibiting a range of activities from anticonvulsant to anxiolytic in animal models (Baron et al., 1997).

Anticancer Research

NSC-743380, an indole-3-carbinol analog, has been investigated for its anticancer properties. Its metabolite, 1-[(3-chlorophenyl)-methyl]-1H-indole-3-carboxylic acid, was observed to induce biliary hyperplasia and elevations in liver-associated serum enzymes in rats, suggesting a possible mechanism of anticancer activity related to the parent molecule (Eldridge et al., 2014).

Metabolic Studies

Compounds structurally related to 5-Methyl-1H-indole-3-carboxylic acid have been studied for their influence on metabolic processes. Indole-3-alkanecarboxylic acids were investigated for their effects on carbohydrate, fat, and insulin metabolism, demonstrating significant suppression of gluconeogenesis and potential hypoglycemic effects when administered orally (Losert & Kraaz, 1975).

Future Directions

Indole derivatives have shown potential in the treatment of various diseases, including cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

5-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNAHYKFVSHGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593330
Record name 5-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indole-3-carboxylic acid

CAS RN

10242-02-1
Record name 5-Methyl-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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